molecular formula C11H14N6O2S B2942133 N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034303-88-1

N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2942133
CAS RN: 2034303-88-1
M. Wt: 294.33
InChI Key: TXTQTZDWNWGGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a similar compound, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, has been described in the literature . The process involves two linear chemical steps: the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, and the displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. This is followed by in situ hydrolysis of the N-formyl intermediate to deliver the final compound .

Scientific Research Applications

Antileishmanial and Antimalarial Applications

This compound has shown potent in vitro activity against leishmaniasis and malaria. A study highlighted its significant antipromastigote activity, with a fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating its potential as a therapeutic agent .

Cytotoxicity in Cancer Research

Derivatives of this compound have been synthesized and evaluated for their cytotoxic efficiency. In vitro studies have shown that certain derivatives exhibit excellent cytotoxic activity, suggesting their use in cancer treatment .

Molecular Simulation Studies

Molecular simulation studies have been performed to justify the compound’s activities, such as antipromastigote activity. These studies help in understanding the interaction of the compound with biological targets and its potential therapeutic implications .

Therapeutic Interventions

The unique structure of this compound unlocks possibilities for studying biological processes and developing novel therapeutic interventions. Its diverse applications in scientific research make it a valuable asset for medical science.

Biological Processes Studies

The compound’s structure allows for innovative research into biological processes, providing insights into cellular mechanisms and potential drug development strategies.

properties

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S/c1-16-8-10(5-14-16)20(18,19)17-6-9(7-17)15-11-12-3-2-4-13-11/h2-5,8-9H,6-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTQTZDWNWGGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.